Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate
Description
Table 1: Key Geometric Parameters
| Parameter | Value | Method |
|---|---|---|
| Bicyclo C–O bond length | 1.43 Å | X-ray diffraction |
| C–N bond (carbamate) | 1.35 Å | Computational DFT |
| Dihedral angle (C1–C2–N) | 112° | NMR spectroscopy |
The stereochemical integrity of the (1S,2S) configuration is critical for biological activity. Chiral high-performance liquid chromatography (HPLC) analyses using amylose-based columns show >99% enantiomeric excess, confirming synthetic control over stereochemistry.
Comparative Structural Analysis with Bicyclic Carbamate Analogues
This compound belongs to a family of bicyclic carbamates with varied biological and physicochemical properties. Structural variations arise from differences in:
- Bicyclic framework :
- Substituent positioning :
- Functional groups :
Table 2: Comparison of Bicyclic Carbamate Analogues
The 2,6,7-trioxabicyclo[2.2.2]octane system in this compound confers enhanced polarity (calculated logP = 2.18) compared to less oxygenated analogues, improving aqueous solubility. Conversely, the trioxabicyclo[3.2.1]octane derivative exhibits higher lipophilicity (logP = 2.89), favoring membrane permeability.
Properties
Molecular Formula |
C17H24N2O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzyl N-[(1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate |
InChI |
InChI=1S/C17H24N2O5/c1-12(18)14(17-22-9-16(2,10-23-17)11-24-17)19-15(20)21-8-13-6-4-3-5-7-13/h3-7,12,14H,8-11,18H2,1-2H3,(H,19,20)/t12-,14-,16?,17?/m0/s1 |
InChI Key |
DEKGTVUXYXDFAH-RDUJMCCZSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)N |
Canonical SMILES |
CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Bicyclic Core
- The 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane ring system is typically prepared via ring-forming reactions involving polyether synthesis or ring-opening polymerization of cyclic ethers such as 1,3-dioxane derivatives.
- Literature on related bicyclic ethers indicates the use of acid-catalyzed cyclization or ring-closing reactions to form the trioxabicyclic system with high stereochemical control.
- The bicyclic unit is often isolated as a stable crystalline intermediate suitable for further functionalization.
Introduction of the Amino-Propyl Side Chain
- The chiral amino-propyl side chain is introduced via amide coupling or reductive amination techniques.
- A common approach involves starting from a protected amino acid derivative such as Cbz-L-serine or an equivalent, which is converted into a serine aldehyde intermediate through oxidation (e.g., Swern oxidation).
- The serine aldehyde intermediate reacts with nucleophiles or Grignard reagents to introduce the side chain with control over stereochemistry.
- Reductive amination can be used to attach the amino group, employing reagents like sodium triacetoxyborohydride for mild and selective reduction.
Carbamate Formation and Protection
- The benzyl carbamate protecting group is introduced by reacting the free amine with benzyl chloroformate (Cbz-Cl) or via carbamate coupling reagents .
- This step is typically carried out under mild basic conditions to avoid racemization and maintain stereochemical integrity.
- The carbamate protects the amino group during subsequent synthetic transformations.
Coupling of the Bicyclic Moiety with the Amino-Propyl Carbamate
- The bicyclic unit bearing a suitable leaving group (e.g., tosylate or ortho ester) is coupled with the amino-propyl carbamate via nucleophilic substitution or amide bond formation .
- Amide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base (e.g., DIPEA) are used to facilitate the formation of the amide bond with high yield and stereochemical retention.
- Ring-opening of bicyclic ortho esters under acidic conditions allows the formation of diols or hydroxamic acids as intermediates.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of oxetane tosylate | Standard tosylation conditions | 72 | Stable crystalline intermediate |
| Reaction with Cbz-L-serine | DMF, triethylamine, tetrabutylammonium iodide | Moderate | Formation of L-serine oxetane ester |
| Ortho ester formation | DCM, BF3·Et2O (3 mol%) | Good | Catalytic ring closure |
| Swern oxidation | Oxalyl chloride, DMSO, base | Good | Formation of serine aldehyde |
| Grignard addition | Low temperature (-78°C), DCM/THF or Et2O | Moderate | Formation of β-hydroxy amino acids |
| Amide coupling | EDC/HOBt/DIPEA | 70-90 | High yield amide formation |
| OBO ester ring opening | Dioxane/H2O/acetic acid (1:1:1) | Quantitative | Ring opening to diol |
| Hydroxamic acid formation | Hydroxylamine, KCN | Good | Conversion to hydroxamic acid derivatives |
Note: The yields and conditions are adapted from related bicyclic amino acid syntheses and may vary depending on substrate and scale.
Research Findings and Optimization
- The stereoselectivity of the amino-propyl side chain introduction is critical and is controlled by the choice of chiral starting materials and reaction conditions such as temperature and solvent.
- Use of Swern oxidation is preferred for mild and selective oxidation of sensitive intermediates without racemization.
- The use of EDC/HOBt coupling system ensures high coupling efficiency and minimal side reactions.
- Ring-opening of the bicyclic ortho ester intermediates under acidic conditions is quantitative, facilitating downstream functionalization.
- Hydrogenolysis is employed for removal of the Cbz protecting group when necessary, maintaining stereochemical integrity.
Summary Table: Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting materials | Cbz-protected amino acids, bicyclic oxetane tosylates |
| Key transformations | Tosylation, nucleophilic substitution, Swern oxidation, Grignard addition, amide coupling |
| Protecting group strategy | Benzyl carbamate (Cbz) protection of amines |
| Stereochemical control | Chiral starting materials, low temperature reactions, selective oxidations |
| Reaction media and solvents | DMF, DCM, THF, dioxane, aqueous acetic acid |
| Coupling reagents | EDC, HOBt, DIPEA |
| Purification methods | Silica gel chromatography, crystallization |
| Typical yields | 70-90% for coupling steps, moderate to good for intermediate steps |
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, focusing on medicinal chemistry, biochemical studies, and synthetic methodologies.
Chemical Properties and Structure
This compound is characterized by its bicyclic structure which includes a trioxabicyclo framework. This structural uniqueness contributes to its potential interactions within biological systems and its utility in synthetic organic chemistry.
Molecular Formula
- Molecular Formula : C₁₇H₂₄N₂O₅
- CAS Number : 244052-12-8
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features allow for interactions with biological targets, which can be utilized in drug design and development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Investigations into the efficacy of this compound are ongoing to evaluate its potential as an anticancer agent.
Biochemical Studies
The compound's ability to interact with various enzymes and receptors makes it a valuable tool in biochemical research. Its incorporation into studies can help elucidate mechanisms of action for specific biological processes.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Such studies are crucial for understanding drug metabolism and the development of enzyme inhibitors for therapeutic purposes.
Synthetic Methodologies
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.
Synthesis of Novel Amino Acids
Recent research has explored the use of this compound in the synthesis of non-proteinogenic amino acids, which are essential for developing new pharmaceuticals and studying protein interactions.
Data Tables
| Activity Type | Observed Effect |
|---|---|
| Anticancer | Inhibits cell proliferation |
| Enzyme Inhibition | Potential inhibitor identified |
| Antimicrobial | Preliminary activity noted |
Mechanism of Action
The mechanism of action of Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Structural Differences and Implications
Amino vs. Oxo/Hydroxy Groups: The target compound’s amino group (vs. However, this substitution could reduce stability due to amine reactivity .
Stereochemical Variations :
- The (1S,2S) configuration in the target compound contrasts with the (1S,2R) diastereomer in 17b , which showed a markedly lower yield (40%) due to stereoselective synthesis challenges .
Aromatic Substitutions: Analogs like 17a and 18 feature aryl groups (e.g., benzyloxy-phenyl or phenol), which may improve π-π stacking interactions with enzyme active sites. These modifications correlate with higher yields (98–99%), suggesting favorable reaction pathways .
Biological Activity
Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H24N2O4
- Molecular Weight : 300.38 g/mol
The compound features a bicyclic structure that contributes to its unique pharmacological properties.
This compound has been studied for its interaction with various biological targets:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as lipid metabolism and protein synthesis.
- Receptor Modulation : The compound may act as a modulator for certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results suggest that this compound exhibits significant antimicrobial activity, making it a candidate for further development as an antibiotic agent.
Neuroprotective Effects
In preclinical studies involving animal models of neurodegenerative diseases, this compound has shown promise in providing neuroprotection:
- Case Study : In a model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .
Therapeutic Applications
Given its diverse biological activities, this compound could have several therapeutic applications:
- Antibiotic Development : Due to its antimicrobial properties, there is potential for this compound to be developed into a new class of antibiotics targeting resistant strains of bacteria.
- CNS Disorders : Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate, and how are reaction conditions optimized?
- The compound is synthesized via multi-step organic reactions. For example, a key intermediate (Cbz-L-Ser-oxetane ester 12 ) is prepared by heating Cbz-L-serine with 3-methyl-(3-tosylmethyl oxetane) in anhydrous DMF using tetrabutylammonium iodide and triethylamine as catalysts. Subsequent treatment with BF₃·Et₂O and Et₃N in dichloromethane yields the bicyclic oxetane derivative 13 , which is further modified to the final product 15b . Optimization involves adjusting solvent polarity, catalyst loading (e.g., BF₃·Et₂O for cyclization), and reaction time to maximize yield (reported as a white solid with >90% purity via NMR and LCMS).
Q. How is the stereochemical integrity of the compound confirmed during synthesis?
- Stereochemical control is verified using chiral HPLC or polarimetry, while structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For instance, the (1S,2S) configuration in 15b is confirmed by coupling constants in NMR (e.g., vicinal proton coupling) and comparison with known stereoisomers . Single-crystal X-ray diffraction (as in related compounds like 9f and 10b ) can resolve ambiguities in complex bicyclic systems .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Column chromatography on silica gel with gradient elution (e.g., 4:1 pentanes:ethyl acetate) is commonly used. For polar intermediates, reverse-phase HPLC or recrystallization (e.g., from ethanol/water mixtures) improves purity. Purity is assessed via TLC and LCMS, with final yields ranging from 46% to 85% depending on the step .
Q. How are stability and storage conditions determined for lab-scale batches?
- Stability studies under varying temperatures (4°C, room temperature) and humidity levels are conducted using accelerated degradation tests. The compound should be stored in sealed containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the carbamate group. Analytical techniques like NMR and LCMS monitor degradation products (e.g., free amine formation) .
Advanced Research Questions
Q. What strategies are employed to analyze conflicting spectral data (e.g., overlapping NMR signals)?
- For complex bicyclic systems, advanced NMR techniques (²D COSY, HSQC, NOESY) resolve signal overlap. For example, NOESY correlations can distinguish axial/equatorial protons in the 2,6,7-trioxabicyclo[2.2.2]octane ring. Computational tools (DFT-based chemical shift predictions) validate assignments . Contradictions in mass spectral data (e.g., unexpected adducts) are addressed using high-resolution instruments (Q-TOF) and isotopic pattern analysis.
Q. How is the compound’s bioactivity evaluated in enzyme inhibition assays (e.g., LpxC)?
- In vitro enzyme inhibition assays are performed using recombinant LpxC (a bacterial target). The compound is tested at varying concentrations (µM to mM range) in buffer systems (e.g., Tris-HCl, pH 7.4) with spectrophotometric monitoring of substrate conversion (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine). IC₅₀ values are calculated using nonlinear regression, and selectivity is assessed against mammalian homologs .
Q. What computational methods predict the compound’s reactivity and metabolic stability?
- Density functional theory (DFT) calculates transition-state energies for key reactions (e.g., carbamate hydrolysis). Molecular dynamics (MD) simulations assess solvation effects and conformational stability. Metabolic stability is predicted via in silico tools (e.g., CYP450 substrate models) and validated experimentally using liver microsome assays .
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
- Systematic modifications are made to the bicyclic oxetane (e.g., substituting methyl with ethyl) or the carbamate protecting group (e.g., replacing benzyl with tert-butyl). Biological testing (e.g., MIC against Gram-negative bacteria) identifies critical pharmacophores. For example, the 4-methyl group on the bicyclic ring enhances membrane permeability, while bulkier substituents reduce activity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
